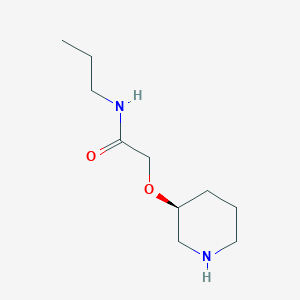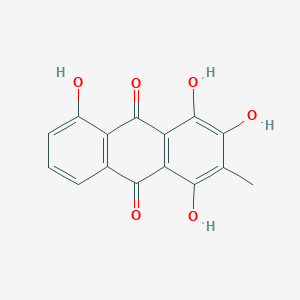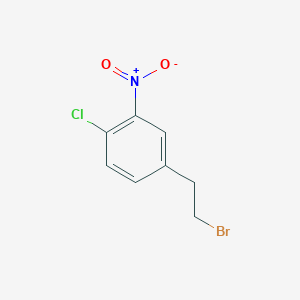
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO2. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene typically involves the bromination of 1-chloro-2-nitrobenzene followed by the introduction of an ethyl group. One common method involves the reaction of 1-chloro-2-nitrobenzene with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
化学反应分析
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Reduction: The major product is 4-(2-Bromoethyl)-1-chloro-2-aminobenzene.
Oxidation: Products include 4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde and 4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid.
科学研究应用
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those containing halogenated aromatic rings.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
作用机制
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards electrophilic substitution reactions. The chloro group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.
相似化合物的比较
Similar Compounds
4-(2-Bromoethyl)-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethyl group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (bromoethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC 名称 |
4-(2-bromoethyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |
InChI 键 |
TZIVIXWULQIICO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)

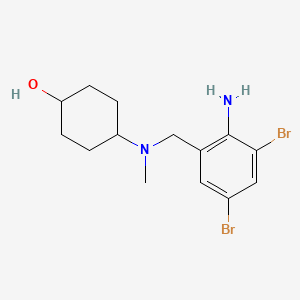
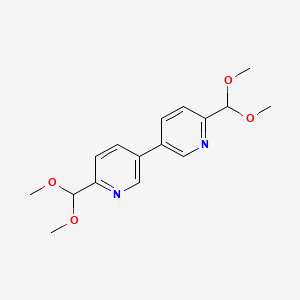
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
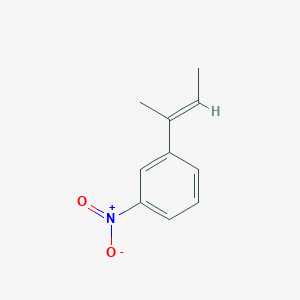


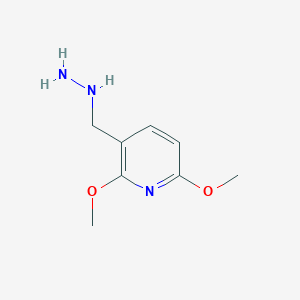
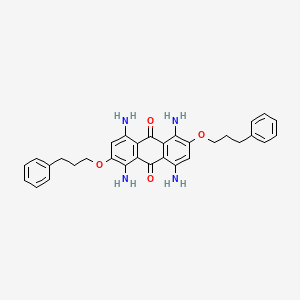
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
